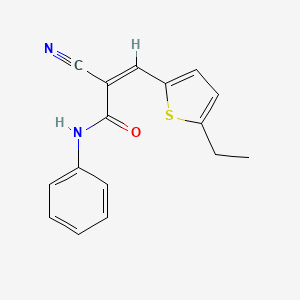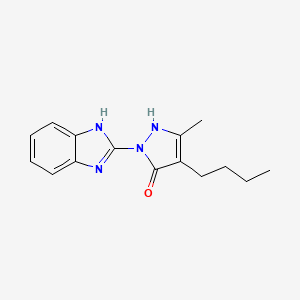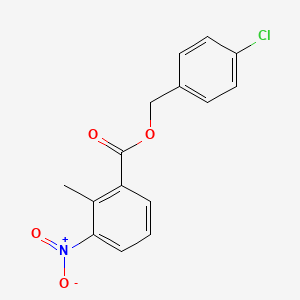![molecular formula C12H13N5OS B5852721 1-(2,3-dihydro-1H-indol-1-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B5852721.png)
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a synthetic organic compound that features both indole and tetrazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Tetrazole Group: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Coupling of the Two Moieties: The final step involves coupling the indole and tetrazole moieties through a suitable linker, such as ethanone, using reagents like thionyl chloride or other coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone would depend on its specific biological target. Generally, compounds with indole and tetrazole groups can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1H-tetrazol-5-yl)sulfanyl]ethanone: Lacks the methyl group on the tetrazole ring.
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethane: Has a thioether instead of a ketone linker.
Uniqueness
1-(2,3-dihydro-1H-indol-1-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone is unique due to the presence of both indole and tetrazole moieties, which can confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-16-12(13-14-15-16)19-8-11(18)17-7-6-9-4-2-3-5-10(9)17/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDWPPWPIHPZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
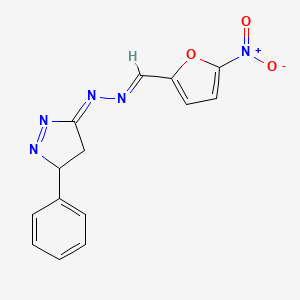
![4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid](/img/structure/B5852648.png)
![[(E)-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)amino]thiourea](/img/structure/B5852656.png)
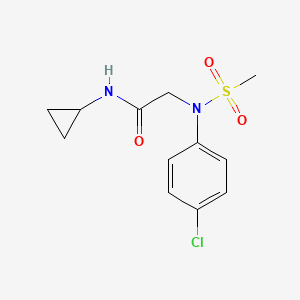
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)
![4-[Methyl-(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5852687.png)
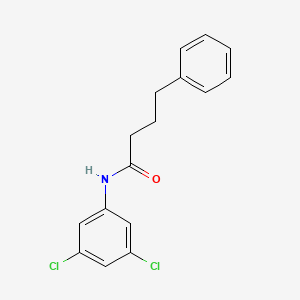
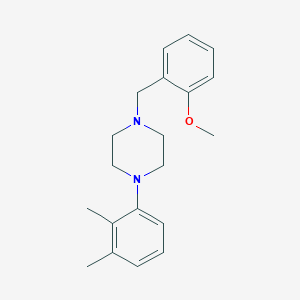
![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)
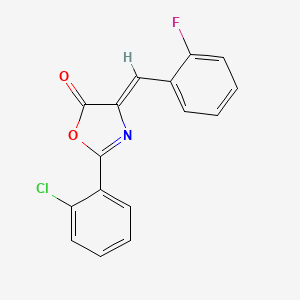
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide](/img/structure/B5852739.png)
